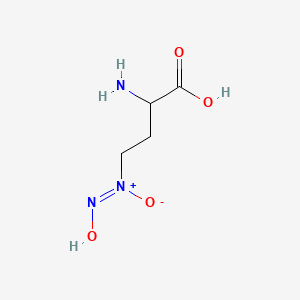
Homoalanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homoalanosine is a naturally occurring amino acid derivative isolated from the culture filtrate of the bacterium Streptomyces galilaeus. It is known for its herbicidal properties, particularly effective against common cocklebur (Xanthium strumarium) and ladysthumb (Polygonum persicaria) . The chemical structure of this compound is L-2-amino-4-nitrosohydroxyaminobutyric acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of homoalanosine involves the nitrosation of sugar oximes, leading to the formation of 2-glycosyl-1-hydroxydiazene-2-oxides . The reaction conditions typically include the use of nitrosating agents under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using Streptomyces galilaeus. The bacterium is cultured in a suitable medium, and the compound is extracted from the culture filtrate. The extraction process involves filtration, concentration, and purification steps to isolate this compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Homoalanosine undergoes various chemical reactions, including:
Oxidation: The nitroso group in this compound can be oxidized to form nitro derivatives.
Reduction: The nitroso group can also be reduced to form amino derivatives.
Substitution: The amino and nitroso groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Homoalanosine has several scientific research applications, including:
Chemistry: Used as a model compound to study nitrosation and related reactions.
Biology: Investigated for its herbicidal properties and its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its unique chemical structure and biological activity.
Industry: Utilized in the development of herbicidal formulations for agricultural use.
Mecanismo De Acción
Homoalanosine exerts its herbicidal effects by inhibiting the growth of roots and buds in plants. The compound is absorbed by the plant and translocated to various tissues, where it interferes with essential biochemical pathways. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to disrupt amino acid metabolism and protein synthesis in plants .
Comparación Con Compuestos Similares
Homoalanosine is unique among amino acid derivatives due to its nitrosohydroxyamino group, which imparts distinct chemical and biological properties. Similar compounds include:
Ascaulitoxin: Another amino acid derivative with herbicidal activity.
Phosalacine: A herbicidal antibiotic containing phosphinothricin.
Blasticidin S: A fungicidal antibiotic with a similar mode of action.
Compared to these compounds, this compound is particularly effective against specific weed species and has a unique chemical structure that makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
24638-77-5 |
|---|---|
Fórmula molecular |
C4H9N3O4 |
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
(Z)-(3-amino-3-carboxypropyl)-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-7(11)6-10/h3,10H,1-2,5H2,(H,8,9)/b7-6- |
Clave InChI |
RMTXCTHJOJRMCZ-SREVYHEPSA-N |
SMILES isomérico |
C(C/[N+](=N/O)/[O-])C(C(=O)O)N |
SMILES canónico |
C(C[N+](=NO)[O-])C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


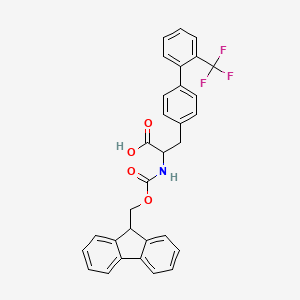

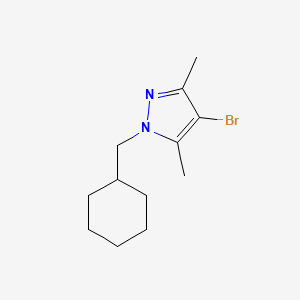

![Ethyl({[1-(oxane-4-carbonyl)piperidin-4-yl]methyl})amine](/img/structure/B12084155.png)

![Imino-[[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[(iminoazaniumylideneamino)methyl]oxan-2-yl]oxyoxan-2-yl]methylimino]azanium](/img/structure/B12084169.png)
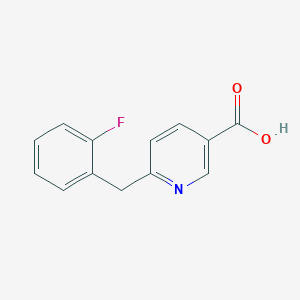
![1-Ethyl-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12084180.png)

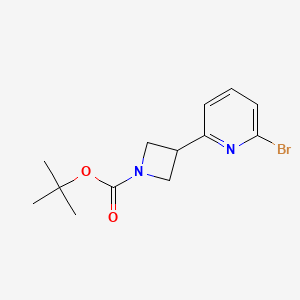

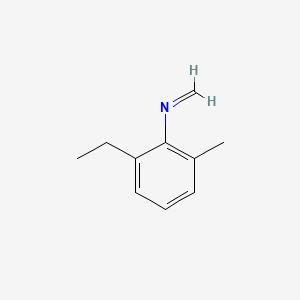
![Dichloro[rel-[N2(S)]-N1,N1-dimethyl-N2-[2-[(R)-phenylthio-kappaS]ethyl]-1,2-ethanediamine-kappaNN1,kappaN2](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12084209.png)
